Carbamylcholine
Overview
Description
Preparation Methods
Carbamylcholine can be synthesized through a two-step process. The first step involves the reaction of 2-chloroethanol with urea to form 2-chloroethyl-carbamate. This intermediate is then quaternized by reacting with trimethylamine . Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production.
Chemical Reactions Analysis
Carbamylcholine undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: The compound can undergo substitution reactions, particularly involving its quaternary ammonium group.
Common Reagents and Conditions: Typical reagents include urea and trimethylamine, with reaction conditions involving controlled temperatures and solvents suitable for carbamate formation.
Major Products: The primary product is this compound itself, with potential by-products depending on reaction conditions.
Scientific Research Applications
Carbamylcholine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving cholinergic systems.
Industry: It is used in the production of ophthalmic solutions and other pharmaceutical formulations.
Mechanism of Action
Carbamylcholine acts as a parasympathomimetic agent, stimulating both muscarinic and nicotinic receptors. It is more resistant to hydrolysis by acetylcholinesterase than other choline esters, leading to a longer duration of action . Intraocular administration leads to miosis and decreases intraocular pressure by increasing aqueous humour outflow .
Comparison with Similar Compounds
Carbamylcholine is similar to other cholinergic agonists such as acetylcholine and bethanechol. it is unique in its resistance to hydrolysis by acetylcholinesterase, which gives it a longer duration of action . Other similar compounds include:
Acetylcholine: A natural neurotransmitter with a shorter duration of action.
Bethanechol: Another cholinergic agonist used primarily for urinary retention.
This compound’s unique resistance to enzymatic breakdown and its dual action on muscarinic and nicotinic receptors make it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
2-carbamoyloxyethyl(trimethyl)azanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-8(2,3)4-5-10-6(7)9/h4-5H2,1-3H3,(H-,7,9)/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJXQGSRWJZDOB-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N2O2+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048397 | |
Record name | Carbamylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Carbachol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.48e-01 g/L | |
Details | Pubchem: Hazardous Substances Data Bank | |
Record name | Carbamoylcholine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00411 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | Pubchem: Hazardous Substances Data Bank | |
Record name | Carbachol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Carbamoylcholine is a parasympathomimetic that acts as an agonist of muscarinic and nicotinic receptors. Intraocular administration leads to miosis and decreases intraocular pressure via increased aqueous humour outflow. | |
Record name | Carbamoylcholine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00411 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
462-58-8, 51-83-2 | |
Record name | Carbamylcholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamoylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamoylcholine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00411 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carbamylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBAMOYLCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54Z8M50D6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Carbachol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
208-210, 210 °C | |
Details | Major, R.T. and Bonnett, H.T.; U.S. Patent 2,374,367; April 24,1945; assigned to Merck & Co., Inc. | |
Record name | Carbamoylcholine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00411 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | Major, R.T. and Bonnett, H.T.; U.S. Patent 2,374,367; April 24,1945; assigned to Merck & Co., Inc. | |
Record name | Carbachol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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